molecular formula C10H14N2O2 B1403355 3-amino-N-ethyl-5-methoxybenzamide CAS No. 1346245-36-0

3-amino-N-ethyl-5-methoxybenzamide

Cat. No.: B1403355
CAS No.: 1346245-36-0
M. Wt: 194.23 g/mol
InChI Key: QPXCBVHAGGPGCX-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-5-methoxybenzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It has gained significant attention in recent years for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an ethylamine and a methoxy group attached . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Refractive Index and Density Studies

Research on similar benzamide derivatives, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, has focused on their physical properties like density and refractive index. These studies are significant in understanding the drug's behavior in various solutions, which is crucial for pharmaceutical applications (Sawale et al., 2016).

Metabolic Transformation Analysis

The transformation of similar compounds in biological systems has been studied to understand their metabolic pathways. For instance, the study of metoclopramide's transformation in rabbits revealed various transformation products, essential for understanding the drug's metabolism and excretion (Arita et al., 1970).

Gastroprokinetic Activity

Research into the gastroprokinetic activity of benzamide derivatives such as 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides has been conducted. These compounds have been evaluated for their ability to enhance gastric motility, which is vital in treating various gastrointestinal disorders (Suzuki et al., 1998).

Inhibitory Effects on Bacterial Cell Division

Benzamide derivatives like 3-Methoxybenzamide have shown inhibitory effects on bacterial cell division in Bacillus subtilis, suggesting potential applications in developing antibacterial agents (Ohashi et al., 1999).

Pharmaceutical Properties Improvement

Studies have been conducted on improving the pharmaceutical properties of benzamide derivatives, aiming to develop more effective antibacterial compounds with enhanced drug-like characteristics (Haydon et al., 2010).

Urinary Metabolite Identification

The identification of urinary metabolites of benzamide compounds in cattle has been researched. This is crucial for understanding the drug's excretion and potential environmental impacts (Jones et al., 2005).

Molecular Structure Analysis

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide has been analyzed to understand the influence of intermolecular interactions on its geometry, which is essential for drug design and synthesis (Karabulut et al., 2014).

Properties

IUPAC Name

3-amino-N-ethyl-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCBVHAGGPGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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